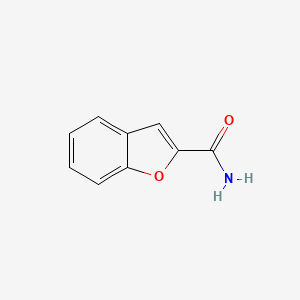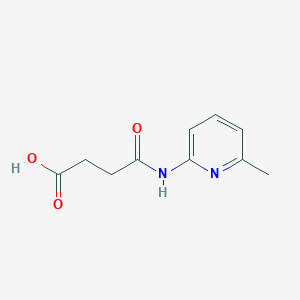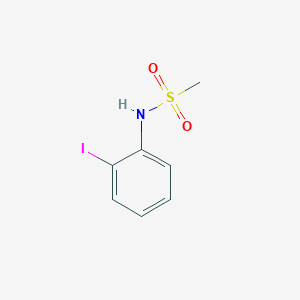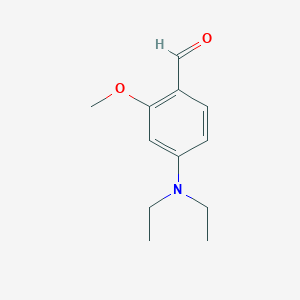
Benzofuran-2-carboxamide
概述
描述
Benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry. The benzofuran core is present in many biologically active natural products, making it a popular scaffold for drug design .
作用机制
Target of Action
Benzofuran-2-carboxamide is a compound that has been shown to have strong biological activities It’s known that benzofuran compounds have been utilized as anticancer agents , suggesting that their targets may include proteins or enzymes involved in cell proliferation and survival.
Mode of Action
One study suggests that a benzofuran compound induced g1 arrest and reduced the expression of cyclin d1 and cyclin dependent kinase 2 . This implies that this compound might interact with its targets to disrupt the cell cycle, leading to the inhibition of cell proliferation.
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad range of biological activities. For instance, it might influence the cell cycle regulation pathway by inducing G1 arrest . Additionally, benzofuran compounds have been shown to have anti-oxidative activities , suggesting that they might also affect oxidative stress pathways.
Pharmacokinetics
The broad range of biological activities of benzofuran compounds suggests that they are likely to have favorable pharmacokinetic properties that allow them to reach their targets in the body .
Result of Action
The result of this compound’s action is likely to be a reduction in cell proliferation, given its potential anticancer activity . This could be achieved through the induction of G1 arrest and the reduction of cyclin D1 and Cyclin Dependent Kinase 2 expression , leading to the inhibition of the cell cycle and ultimately cell death.
生化分析
Biochemical Properties
Benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, this compound has been found to interact with specific receptors, influencing signal transduction pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to the compound can result in adaptive changes in cellular processes, which may influence its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages. These findings highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in their concentrations . Additionally, this compound can modulate the activity of enzymes involved in the degradation of specific metabolites, thereby influencing their levels in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can impact its role in cellular metabolism and signaling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2-carboxamide can be achieved through various methods. One notable approach involves the combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method uses palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysis and transamidation chemistry is particularly advantageous due to its efficiency and modularity, allowing for the generation of structurally diverse benzofuran derivatives .
化学反应分析
Types of Reactions: Benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions, particularly at the C3 position, are common and can be achieved using palladium-catalyzed C–H arylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium acetate, silver acetate, and sodium acetate are commonly used in palladium-catalyzed C–H arylation reactions.
Major Products:
Oxidation: Benzofuran-2-carboxylic acids.
Reduction: Benzofuran-2-carboxamides.
Substitution: C3-arylated benzofuran derivatives.
科学研究应用
Benzofuran-2-carboxamide has a wide range of scientific research applications, including:
相似化合物的比较
Benzofuran-2-carboxamide can be compared with other similar compounds, such as:
Benzothiophene-2-carboxamide: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Benzofuran-3-carboxamide: Differing in the position of the carboxamide group on the benzofuran ring.
Benzofuran-2-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific substitution pattern and the potential for diverse chemical modifications at the C3 position. This allows for the creation of a wide range of derivatives with varying biological activities .
属性
IUPAC Name |
1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJIJXBJCOABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350741 | |
| Record name | Benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-50-2 | |
| Record name | Benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZOFURANCARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzofuran-2-carboxamide derivatives exhibit diverse biological activities by interacting with various targets:
- α7 Nicotinic Acetylcholine Receptors (nAChRs): Compounds like ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) act as potent agonists at α7 nAChRs. [] This interaction has been shown to improve working and recognition memory in rodent models. []
- 5-HT1A Receptors: Some derivatives, such as Vilazodone (5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}this compound), act as both potent and selective 5-HT1A receptor agonists and serotonin reuptake inhibitors. [, ] This dual action leads to increased extracellular serotonin levels in the brain, contributing to its antidepressant effects. []
- σ-1 Receptors: Certain this compound derivatives have been shown to bind to σ-1 receptors at the mitochondria-associated endoplasmic reticulum membrane. [] This interaction can influence pregnenolone and progesterone synthesis by modulating cholesterol transport into the mitochondria. []
- IR Spectroscopy: Typically shows characteristic peaks for the amide carbonyl group (around 1650-1700 cm-1) and other functional groups present in the molecule. []
- NMR Spectroscopy (1H and 13C): Provides valuable information about the number and environment of hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, ]
- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, further supporting structural characterization. []
ANone: The provided research papers primarily focus on the biological activity and medicinal chemistry aspects of this compound derivatives. Information on their potential catalytic properties, reaction mechanisms, selectivity, and catalytic applications is not discussed.
A: While the provided abstracts don't delve deep into computational studies, one study utilized molecular electrostatic potential calculations and dipole moment estimations to support bioisosterism between 5-fluoro and 5-cyano substituted indoles in a series of indolebutylpiperazines. [] This suggests the potential application of computational chemistry in understanding and predicting the properties of these compounds.
ANone: Several studies have explored structure-activity relationships (SAR) for this compound derivatives:
- Anti-inflammatory activity: Research indicates that N-(o-carboxyphenyl)-3-methyl-benzofuran-2-carboxamide exhibits significant anti-inflammatory activity, comparable to aspirin. [] This suggests the importance of the o-carboxyphenyl substitution for this specific activity.
- Neuroprotective activity: Studies on 7-methoxy-N-(substituted phenyl)this compound derivatives reveal that -CH3 substitution at the R2 position and -OH substitution at the R3 position of the benzofuran moiety enhance neuroprotective action against excitotoxic damage. []
- 5-HT1A Receptor Agonism and Serotonin Reuptake Inhibition: Research shows that introducing electron-withdrawing groups, particularly the cyano group, at position 5 of the indole ring in indolebutylpiperazines significantly enhances both 5-HT1A receptor and serotonin transporter affinity. [, ] Moreover, incorporating a 5-benzofuranyl-2-carboxamide moiety as the arylpiperazine optimizes both activities while minimizing D2 receptor binding. [, ]
ANone: Although detailed stability data for this compound derivatives is limited in the provided abstracts, several studies highlight the importance of formulation for optimal drug delivery:
- Vilazodone Hydrochloride: Research on Vilazodone synthesis emphasizes the development of efficient and scalable processes for preparing its hydrochloride salt, [, ] suggesting its importance for stability and/or bioavailability.
- Thiazole derivative complexed with polymeric nanoparticles: Studies demonstrate the successful encapsulation of a thiazole-containing this compound derivative within polymeric nanoparticles, leading to improved delivery and efficacy. [, , , ] This highlights the potential of nanoformulations for enhancing the therapeutic profile of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)


![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)





![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

